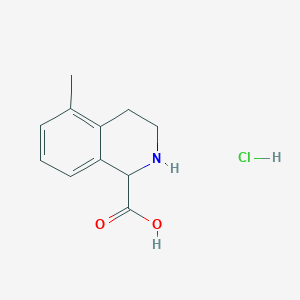

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Description

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a tetrahydroisoquinoline derivative characterized by a methyl group at the 5-position and a carboxylic acid moiety at the 1-position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₂, with a calculated molecular weight of 227.45 g/mol (base: C₁₁H₁₃NO₂ + HCl). Key structural identifiers include:

The tetrahydroisoquinoline scaffold is pharmacologically significant, often associated with alkaloid-like bioactivity. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJAHVAZBKGRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC(C2=CC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354951-10-2 | |

| Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives, including the 5-methyl substituted analog, generally follows these key steps:

- Formation of the tetrahydroisoquinoline core : Typically achieved via Pictet-Spengler reaction or related cyclization methods starting from phenethylamine derivatives.

- Introduction of the carboxylic acid group at position 1 : Often via carboxylation reactions such as lithiation followed by carbon dioxide quenching.

- Substitution at the 5-position with a methyl group : This can be introduced either by starting from a suitably substituted precursor or by selective alkylation.

- Conversion to hydrochloride salt : Final step to obtain the hydrochloride salt for stability and isolation.

Detailed Preparation Methodology

Synthesis of 2-Substituted Tetrahydroisoquinoline Intermediates

A common approach involves preparing 2-substituted tetrahydroisoquinolines as intermediates. For example, in analogous compounds such as 5,7-dichloro derivatives, the process includes:

- Reacting tetrahydroisoquinoline hydrochloride with an alkyl halide (e.g., benzyl bromide) in the presence of a base (potassium carbonate) and an organic solvent (DMF) at low temperature (0 °C) to give 2-substituted tetrahydroisoquinolines.

- Extraction and pH adjustment steps to isolate the intermediate as an oil or solid (yield ~86%) with confirmed structure by NMR.

This step can be adapted for methyl substitution at the 5-position by starting with 5-methyl-tetrahydroisoquinoline hydrochloride or by selective methylation at the 5-position of the tetrahydroisoquinoline ring.

Carboxylation at the 1-Position

The 2-substituted tetrahydroisoquinoline is then subjected to lithiation using butyl lithium in tetrahydrofuran (THF) with TMEDA as a ligand, followed by bubbling carbon dioxide gas to introduce the carboxylic acid group at the 1-position. The reaction is typically performed at low temperatures to control regioselectivity and yield.

After the reaction, acidification and extraction yield the 2-substituted tetrahydroisoquinoline-1-carboxylic acid intermediate, often isolated as the hydrochloride salt after salification and filtration.

Hydrogenation and Salt Formation

The final step involves catalytic hydrogenation of the 2-substituted tetrahydroisoquinoline-1-carboxylic acid intermediate to remove protecting groups or reduce substituents if necessary. This is performed in an autoclave with palladium on carbon (Pd/C) catalyst under hydrogen atmosphere (1-4 atm) in the presence of hydrochloric acid and an alcohol solvent (methanol or ethanol) at 50-65 °C for 16-20 hours.

The resulting product is filtered, concentrated, and recrystallized from water to give the pure tetrahydroisoquinoline-1-carboxylic acid hydrochloride salt with high purity (>99% by HPLC) and yields ranging from 84% to 91% depending on conditions.

Alternative and Supporting Methods

Solid-Phase Synthesis Approach

An alternative synthetic route involves solid-phase synthesis techniques using BOC-protected tetrahydroisoquinoline carboxylic acids attached to nucleophile-sensitive resin supports. This method allows for:

- Preparation of 1-substituted tetrahydroisoquinoline derivatives through Pictet-Spengler reaction.

- Alkylation of phenolic hydroxyl groups to introduce substituents.

- Ester hydrolysis and attachment to resin for further amide formation.

- Acidic cleavage to release the desired tetrahydroisoquinoline carboxylic acid derivatives.

While this method is more suited for combinatorial chemistry and derivative libraries, it demonstrates the versatility in preparing tetrahydroisoquinoline carboxylic acid scaffolds, including methyl-substituted analogs.

Enzymatic and Chemo-Enzymatic Methods

Recent research has demonstrated the use of enzymatic deracemization and kinetic resolution techniques to prepare chiral 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids with high enantiomeric excess (>99% ee). These methods involve:

- Use of D-amino acid oxidase enzymes coupled with chemical reductants.

- Conversion of racemic mixtures into enantiomerically pure products.

- Good isolated yields (~82%) with high stereoselectivity.

Although these methods focus on stereochemistry control, they provide an important complementary approach for preparing optically pure tetrahydroisoquinoline carboxylic acids, including methyl-substituted variants.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Alkylation of tetrahydroisoquinoline hydrochloride | Alkyl halide (e.g., benzyl bromide), K2CO3, DMF, 0 °C, 20h | 2-substituted intermediate, ~86% yield | Adaptable for methyl substitution at 5-position |

| 2 | Lithiation and carboxylation | n-Butyl lithium, CO2, THF, TMEDA, low temperature | 2-substituted tetrahydroisoquinoline-1-carboxylic acid | Acidification and extraction steps |

| 3 | Catalytic hydrogenation and salt formation | Pd/C catalyst, H2 (1-4 atm), HCl, MeOH or EtOH, 50-65 °C, 16-20h | Final hydrochloride salt, 84-91% yield, >99% purity | Final purification by filtration and recrystallization |

| Alt 1 | Solid-phase synthesis | BOC-protected amino acids, Pictet-Spengler, resin attachment | Library of substituted tetrahydroisoquinolines | Useful for derivative synthesis and optimization |

| Alt 2 | Enzymatic deracemization | D-amino acid oxidase, NH3·BH3, chemo-enzymatic cascade | Enantiomerically pure acids, ~82% yield, >99% ee | For chiral synthesis and stereocontrol |

Research Findings and Considerations

- The lithiation/carboxylation approach offers regioselectivity and high yields for introducing the carboxyl group at the 1-position of the tetrahydroisoquinoline ring.

- Catalytic hydrogenation under acidic conditions efficiently produces the hydrochloride salt with high purity, crucial for pharmaceutical applications.

- Reaction parameters such as temperature, hydrogen pressure, solvent choice, and reaction time significantly influence yield and purity. For example, increasing hydrogen pressure from 1 atm to 4 atm can reduce purity due to side reactions.

- Solid-phase synthesis methods, while less common for bulk preparation, allow rapid generation of diverse analogs and facilitate optimization of substituents including methyl groups.

- Enzymatic methods provide access to enantiomerically pure products, important for bioactive compound development, though they require specialized biocatalysts and conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring, often using alkyl halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, sodium borohydride, and various alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like dioxane .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activities .

Scientific Research Applications

Key Chemical Reactions

MTHIQ undergoes several chemical reactions:

- Oxidation: Converts MTHIQ into quinoline derivatives.

- Reduction: Typically involves sodium borohydride.

- Substitution: Occurs at the nitrogen atom or aromatic ring using alkyl halides or electrophiles.

Chemistry

MTHIQ serves as a crucial building block in organic synthesis. Its unique structure allows chemists to develop complex organic molecules that can be used in various applications.

Biology

Research indicates that MTHIQ has potential neuroprotective effects. It interacts with monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. By inhibiting MAO activity, MTHIQ may help modulate neurotransmitter levels, which is significant for understanding conditions like depression and schizophrenia.

Medicine

MTHIQ is under investigation for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to influence neurotransmitter systems positions it as a candidate for drug development aimed at neuroprotection and cognitive enhancement.

Industrial Applications

In the pharmaceutical industry, MTHIQ is utilized as an intermediate in the synthesis of various drugs. Its unique properties make it valuable for producing compounds with specific biological activities.

Case Studies

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of MTHIQ on neuronal cells subjected to oxidative stress. Results indicated that MTHIQ significantly reduced cell death and improved cell viability by modulating antioxidant responses.

Case Study 2: MAO Inhibition

Research focused on the interaction between MTHIQ and MAO revealed that MTHIQ effectively inhibits MAO activity in vitro. This inhibition led to increased levels of serotonin and dopamine in neuronal cultures, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to stimulate dopamine release and inhibit the binding of certain ligands to dopamine receptors without causing receptor degeneration . This makes it a potential candidate for the treatment of neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, functional groups, and pharmacological implications.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Pharmacological Properties

Carboxylic Acid Group : Present in the target compound and the (S)-6-methoxy analog, this group facilitates salt formation (e.g., hydrochloride), improving aqueous solubility for parenteral formulations. Its absence in 5-chloro derivatives limits solubility .

Methyl vs. Chlorine : The 5-methyl group in the target compound contributes to moderate lipophilicity, favoring membrane permeability. In contrast, the 5-chloro analog’s electronegative substituent may enhance binding to electron-rich targets but reduce metabolic stability .

However, multiple hydroxyl groups (e.g., in the 4,6-dihydroxy compound) significantly increase hydrophilicity, limiting CNS activity .

Contrast with MPTP (Non-Isoquinoline Analog)

isoquinoline ring—result in divergent biological effects. MPTP is a neurotoxin causing parkinsonism via selective substantia nigra damage, whereas tetrahydroisoquinoline derivatives are explored for therapeutic roles (e.g., enzyme inhibition or receptor modulation) .

Biological Activity

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (MTHIQ) is a synthetic compound that belongs to the tetrahydroisoquinoline class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article summarizes its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of Biological Properties

MTHIQ exhibits a range of biological activities, including:

- Enzyme Inhibition : MTHIQ has been shown to inhibit monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial for treating mood disorders and neurodegenerative diseases.

- Neuroprotective Effects : Research indicates that MTHIQ may possess neuroprotective properties. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for therapies aimed at neurodegenerative conditions such as Parkinson's disease .

- Cellular Effects : The compound influences various cellular processes, including cell signaling pathways related to growth and differentiation. It modulates gene expression and cellular metabolism, which are vital for maintaining cellular health.

The molecular mechanism of MTHIQ involves several key interactions:

- Binding to Enzymes : MTHIQ binds to the active site of MAO, inhibiting its activity. This interaction alters neurotransmitter levels in the synaptic cleft, thereby enhancing synaptic transmission.

- Receptor Interaction : The compound has shown potential in interacting with dopamine receptors, influencing dopaminergic signaling pathways. This property is particularly relevant in the context of treating conditions like schizophrenia and depression .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of MTHIQ:

- Neuroprotective Studies : In vitro studies demonstrated that MTHIQ protects SH-SY5Y neuroblastoma cells from oxidative damage induced by hydrogen peroxide. The compound significantly reduced cell death and increased cell viability compared to untreated controls.

- Monoamine Oxidase Inhibition : A study quantified the inhibitory effect of MTHIQ on MAO-A and MAO-B enzymes. The compound exhibited IC50 values in the micromolar range, indicating potent inhibitory activity that could be leveraged in treating mood disorders.

- Pharmacokinetics : Animal studies assessed the pharmacokinetic profile of MTHIQ, revealing favorable absorption and distribution characteristics that support its potential use as a therapeutic agent. The compound showed good brain penetration, which is crucial for central nervous system (CNS) effects .

Comparison with Related Compounds

To understand the uniqueness of MTHIQ's biological activity, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Core structure without modifications | Moderate MAO inhibition | Lacks carboxylic acid group |

| 1-Methyl-1,2,3,4-Tetrahydroisoquinoline | Methyl substitution at different position | Limited neuroprotective effects | Less effective in modulating neurotransmitter levels |

| 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Contains both methyl and carboxylic acid groups | Strong MAO inhibition and neuroprotection | Unique due to specific substitution pattern |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenethylamine precursors under acidic conditions. For purity >95%, use recrystallization with ethanol/water mixtures (1:3 v/v) and monitor intermediates via TLC (silica gel, chloroform:methanol 9:1). Impurity profiles (e.g., methylated byproducts) should be quantified using HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers ensure stability during storage of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Stability studies indicate degradation <2% over 12 months under these conditions. Avoid aqueous solutions at neutral/basic pH, as hydrolysis of the tetrahydroisoquinoline ring occurs above pH 7.0 .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm substitution patterns (e.g., methyl group at position 5).

- HPLC-MS : Reverse-phase chromatography (0.1% formic acid in acetonitrile/water gradient) coupled with ESI-MS for molecular ion verification (expected [M+H]⁺ ~254.7 m/z).

- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (C: 57.14%, N: 5.13%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols:

- Use DMSO concentrations ≤0.1% in cellular assays to avoid cytotoxicity.

- Validate target engagement via competitive binding assays (e.g., radioligand displacement for receptor studies).

- Cross-reference with structurally analogous compounds (e.g., 4-methyl derivatives) to identify structure-activity trends .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?

- Methodological Answer : Perform kinetic assays (e.g., IC50, Ki determinations) across related enzymes (e.g., monoamine oxidases vs. kinases). Modify the carboxylic acid group via ester prodrugs to enhance membrane permeability, then hydrolyze in situ. Use molecular docking simulations (AutoDock Vina) to predict binding poses and guide substituent modifications .

Q. How should researchers address unexpected impurities in scaled-up synthesis batches?

- Methodological Answer : Identify impurities via LC-HRMS and compare with reference standards (e.g., methylated or oxidized derivatives). Implement orthogonal purification:

- Ion-exchange chromatography for charged byproducts.

- Preparative HPLC with a phenyl-hexyl column (methanol/ammonium acetate buffer).

- Adjust reaction stoichiometry (e.g., reduce HCl excess to minimize N-methylation side reactions) .

Q. What experimental designs are critical for studying pH-dependent degradation pathways?

- Methodological Answer : Conduct forced degradation studies:

- Acidic conditions : 0.1M HCl at 40°C for 24 hours.

- Basic conditions : 0.1M NaOH at 25°C for 6 hours.

- Monitor degradation via UPLC-PDA (220–400 nm) and isolate degradation products for structural elucidation. Kinetic modeling (Arrhenius plots) predicts shelf-life under varying temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.